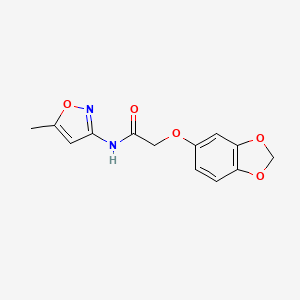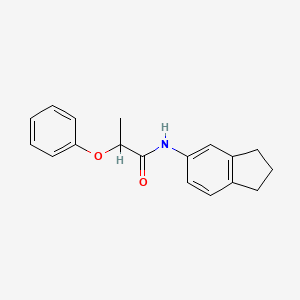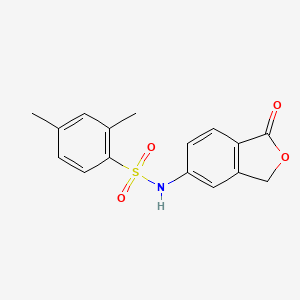![molecular formula C18H19NO3S B4415488 2-{[(4-methylphenyl)sulfonyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4415488.png)
2-{[(4-methylphenyl)sulfonyl]acetyl}-1,2,3,4-tetrahydroisoquinoline
描述
2-{[(4-methylphenyl)sulfonyl]acetyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound used in scientific research. This compound is known for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of 2-{[(4-methylphenyl)sulfonyl]acetyl}-1,2,3,4-tetrahydroisoquinoline varies depending on the disease being treated. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibits angiogenesis by inhibiting the VEGF pathway. In Alzheimer's disease, this compound reduces the accumulation of amyloid beta plaques by inhibiting the beta-secretase enzyme. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
2-{[(4-methylphenyl)sulfonyl]acetyl}-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and inhibits cell proliferation. In Alzheimer's disease, this compound reduces the levels of amyloid beta and improves cognitive function. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress and improves motor function.
实验室实验的优点和局限性
The advantages of using 2-{[(4-methylphenyl)sulfonyl]acetyl}-1,2,3,4-tetrahydroisoquinoline in lab experiments include its potential in treating various diseases and its well-defined mechanism of action. The limitations include its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 2-{[(4-methylphenyl)sulfonyl]acetyl}-1,2,3,4-tetrahydroisoquinoline. These include:
1. Developing more efficient synthesis methods for this compound.
2. Studying the potential of this compound in treating other diseases, such as diabetes and cardiovascular disease.
3. Investigating the potential of this compound in combination with other drugs or therapies.
4. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models.
5. Developing more water-soluble derivatives of this compound for improved bioavailability.
Conclusion:
In conclusion, 2-{[(4-methylphenyl)sulfonyl]acetyl}-1,2,3,4-tetrahydroisoquinoline is a promising compound for scientific research. This compound has shown potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The synthesis method for this compound has been optimized to produce high yields, and its mechanism of action has been well-defined. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to new discoveries and potential treatments for diseases.
科学研究应用
2-{[(4-methylphenyl)sulfonyl]acetyl}-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential in treating various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid beta plaques and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-methylphenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-14-6-8-17(9-7-14)23(21,22)13-18(20)19-11-10-15-4-2-3-5-16(15)12-19/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAQLQGSHZVYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4415405.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B4415409.png)


![5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4415441.png)
![2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B4415447.png)
![4-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4415449.png)
![1-allyl-5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4415468.png)
![6-methoxy-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B4415472.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4415480.png)


![2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4415503.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4415508.png)